molecular formula C20H17ClN2O5 B14111773 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14111773
M. Wt: 400.8 g/mol
InChI Key: XMZJTWPCUISDLQ-UHFFFAOYSA-N
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Description

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a quinoline core, and an ethyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the benzo[d][1,3]dioxole moiety, and esterification. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step can be achieved through a nucleophilic substitution reaction, where the benzo[d][1,3]dioxole moiety is introduced using appropriate halogenated derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H17ClN2O5/c1-2-26-20(25)17-18(13-5-4-12(21)8-14(13)23-19(17)24)22-9-11-3-6-15-16(7-11)28-10-27-15/h3-8H,2,9-10H2,1H3,(H2,22,23,24)

InChI Key

XMZJTWPCUISDLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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